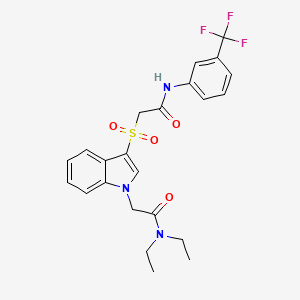

N,N-diethyl-2-(3-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(3-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H24F3N3O4S and its molecular weight is 495.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N-Diethyl-2-(3-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, while providing a detailed overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that contribute to its biological activity. The key components include:

- Indole moiety : Known for various biological activities.

- Trifluoromethyl group : Often enhances the lipophilicity and metabolic stability of compounds.

- Sulfonamide linkage : Associated with antibacterial and antitumor properties.

Anticancer Activity

Recent studies have indicated that derivatives of indole and sulfonamide exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | < 10 | |

| Compound B | A549 (Lung Cancer) | 5.6 | |

| N,N-Diethyl Compound | HeLa (Cervical Cancer) | 8.9 |

The above table summarizes some of the anticancer activities observed in related compounds, suggesting that N,N-diethyl compound may share similar mechanisms.

The mechanism through which this compound exerts its effects likely involves:

- Inhibition of cell proliferation : Through apoptosis induction in cancer cells.

- Targeting specific pathways : Such as the Bcl-2 family proteins which are critical in regulating apoptosis .

- Interference with DNA replication : By disrupting topoisomerase activity, as seen in many indole-based compounds .

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that specific indole derivatives showed potent cytotoxicity against various cancer cell lines, including breast and lung cancers .

- Clinical Trials : Preliminary clinical trials involving sulfonamide derivatives indicated a significant reduction in tumor size among participants treated with related compounds .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N,N-diethyl compound is crucial for evaluating its therapeutic potential:

- Absorption : The presence of the trifluoromethyl group enhances absorption through lipid membranes.

- Metabolism : Likely undergoes hepatic metabolism, with potential for both phase I and phase II reactions.

Toxicological assessments indicate that while derivatives show promise, careful evaluation is needed to mitigate potential side effects associated with high doses.

Properties

IUPAC Name |

N,N-diethyl-2-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O4S/c1-3-28(4-2)22(31)14-29-13-20(18-10-5-6-11-19(18)29)34(32,33)15-21(30)27-17-9-7-8-16(12-17)23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKFHQRZTVNHRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.